molecular formula C18H16N2O4S B2366569 Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-82-1

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2366569
CAS No.: 887902-82-1
M. Wt: 356.4
InChI Key: PDVJGTYOSSKYPT-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as methyl 2-bromo-3-nitrobenzoate, under basic conditions to form the benzothiazole core.

    Introduction of the Ethoxybenzamido Group: The benzothiazole intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to introduce the ethoxybenzamido group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated benzothiazole derivatives.

Scientific Research Applications

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the benzothiazole ring.

    Medicine: Explored for its potential anticancer properties, as benzothiazole derivatives have shown cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.

    Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate: Contains a chlorobenzamido group instead of an ethoxybenzamido group.

    Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate: Features a nitrobenzamido group in place of the ethoxybenzamido group.

Uniqueness

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the ethoxybenzamido group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-13-7-4-11(5-8-13)16(21)20-18-19-14-9-6-12(17(22)23-2)10-15(14)25-18/h4-10H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVJGTYOSSKYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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